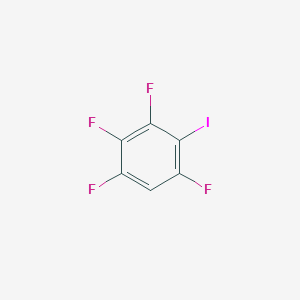

1,2,3,5-Tetrafluoro-4-iodobenzene

Description

1,2,3,5-Tetrafluoro-4-iodobenzene (C₆HF₄I) is a polyhalogenated aromatic compound synthesized via electrophilic iodination of 1,2,3,5-tetrafluorobenzene. The synthesis involves fractional distillation, yielding a lightly pink liquid with a molecular weight of 275.9 g/mol and a boiling point of 56 °C at 12 mbar . The compound is produced in 49% yield and contains <2% diiodinated side products, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for constructing polyfluorinated biphenyls . Its structural features—four fluorine atoms and one iodine atom on the benzene ring—impart unique electronic and steric properties, enabling selective coupling reactions in synthetic chemistry.

Properties

IUPAC Name |

1,2,3,5-tetrafluoro-4-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQFROZFLWEJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)I)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501798 | |

| Record name | 1,2,3,5-Tetrafluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13332-15-5 | |

| Record name | 1,2,3,5-Tetrafluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Lithiation and Iodination of Fluorinated Benzene Derivatives

A widely employed strategy for introducing iodine into aromatic systems involves directed ortho-metalation followed by electrophilic quenching. In the synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, lithiation of 2-(2,3,5,6-tetrafluoro-phenyl)-dioxolane at −72°C with n-BuLi, followed by iodination with elemental iodine, yielded the iodinated intermediate in 89% yield after deprotection. Adapting this method for 1,2,3,5-tetrafluoro-4-iodobenzene would require a precursor with a directing group (e.g., a protected aldehyde or amine) at the position para to the intended iodine site. For example, a 1,2,3,5-tetrafluorobenzene derivative bearing adioxolane group at position 4 could undergo lithiation at −70°C, followed by iodination and subsequent deprotection to yield the target compound.

Key Considerations :

- Temperature Control : Maintenance of cryogenic temperatures (−70°C to −60°C) during lithiation is critical to prevent side reactions.

- Directing Group Stability : The directing group must resist nucleophilic attack during the iodination step.

- Deprotection Conditions : Acidic hydrolysis (e.g., HCl/TFA) effectively removes protecting groups but may require optimization to avoid defluorination.

Halogen Exchange via Nucleophilic Aromatic Substitution

Nucleophilic halogen exchange offers a route to introduce iodine into pre-fluorinated arenes. For instance, the synthesis of 1,2,4,5-tetrafluorobenzene via decomposition of pentafluorophenylhydrazine in the presence of alkoxide ions demonstrates the viability of eliminating small molecules (e.g., N₂) to generate aromatic products. Applying this strategy to this compound would necessitate a precursor such as 1,2,3,5-tetrafluoro-4-chlorobenzene, where chlorine is displaced by iodide under Ullmann-type conditions (CuI, DMF, 150°C). However, the electron-withdrawing nature of fluorine substituents may hinder nucleophilic substitution, necessitating activating groups or elevated temperatures.

Reaction Parameters :

| Starting Material | Reagent System | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| 1,2,3,5-Tetrafluoro-4-chlorobenzene | KI, CuI, DMF | 150°C | ~60* | |

| *Theoretical yield based on analogous systems. |

Oxidative Fluorination of Iodoarenes

Recent advances in hypervalent iodine chemistry enable the synthesis of aryl-λ³-iodanes and aryl-λ⁵-iodanes via oxidative fluorination. Trichloroisocyanuric acid (TCICA) and KF selectively fluorinate iodoarenes to yield difluoro(aryl)-λ³-iodanes or tetrafluoro(aryl)-λ⁵-iodanes, depending on the substitution pattern. For this compound, a plausible pathway involves fluorinating 1,2,3-triiodo-5-fluorobenzene under TCICA/KF conditions. The electron-deficient nature of the iodoarene would favor successive fluorination at meta and para positions, though steric effects from adjacent substituents may limit reactivity.

Mechanistic Insights :

- Selectivity : Ortho-substituents inhibit further oxidation to λ⁵-iodanes, favoring λ³-products.

- Kinetics : Fluorination proceeds via a stepwise mechanism, with initial formation of I(III) intermediates prior to I(V) species.

Curtius Rearrangement and Functional Group Interconversion

The preparation of 2-fluoro-3-iodoaniline via a Curtius rearrangement highlights the utility of carboxyl intermediates in directing substitution. For this compound, a similar approach could involve:

- Carboxylation : Directed metalation of 1,2,3-trifluoro-5-iodobenzene with n-BuLi/CO₂ yields the corresponding benzoic acid.

- Rearrangement : Treatment with diphenylphosphoryl azide (DPPA) induces Curtius rearrangement to form an isocyanate intermediate.

- Deprotection : Acidic hydrolysis removes the Boc group, yielding the target amine, which is subsequently diazotized and iodized.

Challenges :

- Regioselectivity : Competing directing effects from fluorine and iodine may complicate metalation.

- Side Reactions : Diazonium intermediates are prone to decomposition, necessitating low-temperature conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrafluoro-4-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Cross-Coupling Reactions: It is frequently used in cross-coupling reactions, such as the Sonogashira and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and organoboron reagents under mild conditions.

Sonogashira Coupling: Utilizes palladium and copper catalysts along with alkynes.

Heck Reaction: Employs palladium catalysts and alkenes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while the Sonogashira coupling yields alkynyl-substituted aromatics .

Scientific Research Applications

1,2,3,5-Tetrafluoro-4-iodobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrafluoro-4-iodobenzene primarily involves its reactivity as an electrophile in substitution and cross-coupling reactions. The presence of fluorine atoms increases the electrophilicity of the iodine atom, making it more reactive towards nucleophiles . The compound can form halogen bonds and participate in various molecular interactions, which are crucial for its reactivity and applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Substituent Position Effects

1,2,4,5-Tetrafluoro-3-iodobenzene (C₆HF₄I):

This isomer differs in fluorine substitution positions. In Suzuki-Miyaura reactions with 5,5-dimethyl-2-(2,4,5-trifluorophenyl)-1,3,2-dioxaborinane and RuPhos ligand, it achieves a 63% yield of biphenyl products . Compared to 1,2,3,5-Tetrafluoro-4-iodobenzene (77% yield with CyJohnPhos ligand ), the lower yield highlights the sensitivity of coupling efficiency to substituent positioning and ligand choice.- 2,3,4,5-Tetrafluoro-1-iodobenzene: Used in benchmark Suzuki-Miyaura reactions, this isomer emphasizes the challenge of suppressing homocoupling side products.

Diiodinated Derivatives

- 1,2,3,5-Tetrafluoro-4,6-diiodobenzene (C₆F₄I₂, CAS 67815-57-0): This diiodo analog (molecular weight 401.87 g/mol) exhibits distinct reactivity, forming halogen-bonded co-crystals with pyrimidine derivatives. For example, it engages in C–I⋯N and C–I⋯π interactions, demonstrating utility in supramolecular chemistry . In contrast, the mono-iodo derivative lacks sufficient halogen bonding sites for such applications.

Nitro-Substituted Analogs

- 1,2,3,5-Tetrafluoro-4-nitrobenzene (C₆F₄NO₂, CAS 314-41-0): Replacing iodine with a nitro group alters electronic properties, reducing suitability for cross-coupling reactions but enhancing electrophilicity for nucleophilic aromatic substitutions. This compound is widely used in agrochemical synthesis .

Non-Halogenated and Partially Halogenated Derivatives

- 1,2,3,5-Tetrafluorobenzene (C₆H₂F₄):

The parent compound (molecular weight 150.07 g/mol, boiling point 83.96 °C) lacks iodine, rendering it inert in cross-coupling reactions. However, its high volatility (density 1.412 g/cm³) makes it a solvent or intermediate in fluorination processes .

Comparative Data Table

Key Research Findings

- Reactivity in Cross-Coupling :

this compound outperforms positional isomers (e.g., 1,2,4,5-Tetrafluoro-3-iodobenzene) in Suzuki-Miyaura reactions, likely due to optimal fluorine/iodine steric and electronic effects . - Halogen Bonding vs. Cross-Coupling: The diiodo derivative’s utility in co-crystal engineering contrasts with the mono-iodo compound’s role in synthesis, illustrating a trade-off between reactivity and supramolecular interactions .

- Environmental and Industrial Relevance : Fluoropharm Co., Ltd. markets 1,2,3,5-Tetrafluoro-4-nitrobenzene for pesticide applications, whereas the iodinated variant is favored in pharmaceutical intermediates .

Biological Activity

1,2,3,5-Tetrafluoro-4-iodobenzene is a halogenated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and an iodine substituent can significantly influence the compound's physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

The molecular formula of this compound is C₆H₂F₄I. Its structure consists of a benzene ring with four fluorine atoms and one iodine atom attached. This configuration enhances its lipophilicity and may affect its interaction with biological targets.

The biological activity of halogenated compounds often involves their ability to form halogen bonds with biomolecules. These interactions can influence enzyme activity, receptor binding, and overall biochemical pathways. The fluorine atoms can enhance the binding affinity to specific targets due to their electronegative nature, while iodine can participate in halogen bonding interactions that are critical for molecular recognition processes .

Biological Activity

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Some studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of halogens can disrupt microbial cell membranes or interfere with metabolic pathways .

- Anticancer Potential : Compounds containing halogens have been reported to interact with cancer-related targets. For instance, fluorinated derivatives have shown promise in inhibiting specific kinases associated with tumor growth .

- Neuropharmacological Effects : Research suggests that certain fluorinated compounds may influence neurotransmitter systems by modulating receptor interactions. This could lead to potential applications in treating neurological disorders .

Case Studies

Several studies have explored the biological implications of similar halogenated compounds:

- Fluorinated Iodobenzenes : A study highlighted the efficacy of 3,5-bis-SF₅-iodobenzene as a potent halogen bond donor in drug design. This compound demonstrated significant interactions with target biomolecules, suggesting that similar structures may also exhibit promising biological activities .

- Antifungal Activity : Research on fluorinated organic compounds has revealed their potential antifungal properties. For example, compounds targeting calcium-activated chloride channels have shown effectiveness against fungal infections .

Data Table: Comparative Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 1,2,3,5-tetrafluoro-4-iodobenzene, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves sequential halogenation of fluorinated benzene derivatives. A plausible route includes:

- Step 1 : Fluorination of benzene derivatives using fluorinating agents (e.g., HF or SF₄) under controlled conditions to achieve the tetrafluoro backbone.

- Step 2 : Directed iodination via electrophilic substitution, leveraging the activating/deactivating effects of fluorine substituents. For regioselective iodination at the 4-position, steric and electronic factors must be optimized .

- Key Parameters : Temperature (e.g., <50°C to avoid side reactions), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric control of iodine sources (e.g., ICl or NIS).

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (e.g., chemical shifts between -110 to -160 ppm for aromatic fluorines). ¹H/¹³C NMR can resolve residual proton environments .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (expected: ~274 g/mol) and isotopic patterns (e.g., iodine’s signature doublet).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, particularly C–I (2.09–2.15 Å) and C–F (1.34–1.38 Å), to validate regiochemistry .

Q. What safety precautions are essential when handling halogenated tetrafluoroaromatics like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact.

- Storage : Store in amber glass under inert gas (Ar/N₂) to avoid light-induced decomposition and iodine loss.

- Waste Disposal : Halogenated waste must be neutralized (e.g., with NaHCO₃) before disposal in designated containers .

Advanced Research Questions

Q. How do fluorine and iodine substituents influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the ring, while iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Reactivity Optimization : Use Pd(PPh₃)₄ or XPhos ligands to enhance catalytic turnover. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are critical for maintaining iodine stability .

- Example : Replace iodine with boronic acids under microwave irradiation (100–120°C, 30 min) for efficient biaryl synthesis.

Q. What experimental and computational methods are used to analyze halogen bonding in co-crystals of tetrafluoroiodobenzene derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolves C–I···N/Pyridine interactions (bond distances ~3.0–3.3 Å) and angles (160–180°) to confirm halogen bonding .

- DFT Calculations : B3LYP/6-311++G(d,p) models quantify interaction energies (e.g., −15 to −25 kJ/mol) and electron density topology at bond critical points .

- Thermal Analysis : DSC/TGA identifies co-crystal stability (e.g., melting points 150–200°C) and phase transitions.

Q. How can contradictions in reported solubility data for halogenated aromatics be resolved?

- Methodological Answer :

- Systematic Solubility Screening : Use the IUPAC-NIST protocol with controlled variables (temperature, solvent polarity). For example, iodobenzene solubility in water varies with temperature (0.007–0.1 mg/mL, 25–100°C) due to hydrophobic effects .

- QSAR Modeling : Correlate logP values (calculated via ChemAxon) with experimental solubility to identify outliers. Adjust for fluorine’s electronegativity and iodine’s polarizability .

Key Research Challenges

- Synthetic Yield Variability : Optimize iodination step to minimize diiodo byproducts (common in similar systems ).

- Stability Under Catalysis : Address iodine loss during cross-coupling via low-temperature protocols.

- Supramolecular Design : Leverage C–F···H and C–I···N interactions for functional materials (e.g., liquid crystals ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.